Caspase-3/7 activator 1 Caspase-3/7 activator 1
Brand Name: Vulcanchem
CAS No.:
VCID: VC16617716
InChI: InChI=1S/C26H28N2O5/c1-2-32-24(30)18-10-12-20(13-11-18)28-25(31)26(14-6-3-7-15-26)33-23(29)16-19-17-27-22-9-5-4-8-21(19)22/h4-5,8-13,17,27H,2-3,6-7,14-16H2,1H3,(H,28,31)
SMILES:
Molecular Formula: C26H28N2O5
Molecular Weight: 448.5 g/mol

Caspase-3/7 activator 1

CAS No.:

Cat. No.: VC16617716

Molecular Formula: C26H28N2O5

Molecular Weight: 448.5 g/mol

* For research use only. Not for human or veterinary use.

Caspase-3/7 activator 1 -

Specification

Molecular Formula C26H28N2O5
Molecular Weight 448.5 g/mol
IUPAC Name ethyl 4-[[1-[2-(1H-indol-3-yl)acetyl]oxycyclohexanecarbonyl]amino]benzoate
Standard InChI InChI=1S/C26H28N2O5/c1-2-32-24(30)18-10-12-20(13-11-18)28-25(31)26(14-6-3-7-15-26)33-23(29)16-19-17-27-22-9-5-4-8-21(19)22/h4-5,8-13,17,27H,2-3,6-7,14-16H2,1H3,(H,28,31)
Standard InChI Key ZMBGYTIUIIACNQ-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CC=C(C=C1)NC(=O)C2(CCCCC2)OC(=O)CC3=CNC4=CC=CC=C43

Introduction

Molecular Structure and Activation Mechanisms of Caspase-3/7

Caspase-3 and caspase-7 belong to the cysteine-aspartic protease family, sharing 54% sequence homology and overlapping substrate specificities. Both exist as inactive zymogens (procaspases) requiring proteolytic cleavage for activation. The canonical activation pathway involves initiator caspases (e.g., caspase-9 in apoptosis) cleaving the interdomain linker at aspartate residues, followed by removal of the N-terminal prodomain .

Prodomain Regulation of Caspase-3 Activation

The prodomain of caspase-3 (residues 1–28) plays an unexpected role in regulating its activation. Deletion studies demonstrate that removal of the first 10 N-terminal amino acids (∆10 mutant) abolishes enzymatic activity, while truncation at residue 28 (∆28) increases susceptibility to apoptotic stimuli without constitutive activation . Structural analyses reveal that residue D9 within the prodomain is critical for permitting subsequent cleavage at D28, enabling full activation (Fig. 1). This two-step processing ensures tight control over caspase-3 activity, preventing premature cell death.

Table 1: Functional Domains of Caspase-3

DomainResiduesFunction
Prodomain1–28Regulates activation via D9 and D28
Large subunit29–175Contains catalytic cysteine (C163)
Small subunit176–277Stabilizes active site conformation

Biological Roles in Apoptosis and Beyond

Execution of Apoptosis

Upon activation, caspase-3/7 cleave over 600 substrates, including structural proteins (e.g., lamin A), DNA repair enzymes (e.g., PARP), and inhibitors of apoptotic DNases (e.g., ICAD/DFF45) . This systematic degradation leads to chromatin condensation, membrane blebbing, and apoptotic body formation. Caspase-3/7 activator 1 accelerates this process by directly promoting procaspase cleavage, bypassing upstream defects in death receptor or mitochondrial pathways .

Cross-talk with Pyroptosis

In neuroinflammatory models, caspase-3/7 activation cooperates with GSDMD to execute pyroptosis—a lytic form of cell death. Dual inhibition of caspase-3/7 and GSDMD in microglia reduces membrane rupture and interleukin-1β release by 78% compared to single inhibitors . This synergy suggests caspase-3/7 activator 1 could exacerbate inflammatory damage in conditions like multiple sclerosis if unregulated.

Pharmacological Modulation and Research Tools

Caspase-3/7 Activator 1: Mechanism of Action

While structural details of caspase-3/7 activator 1 remain proprietary, functional studies indicate it binds allosteric sites on procaspases, inducing conformational changes that mimic cleavage-induced activation. In Bid/GSDMD-deficient macrophages, the compound restores caspase-3 activation by 65% following caspase-1 stimulation .

Table 2: Comparative Effects of Caspase Modulators

CompoundTargetIC50/KiCellular Effect
Caspase-3/7 activator 1Procaspase-3N/AInduces apoptosis in 4–6 hr
Caspase-3/7 Inhibitor IActive caspase-3/7120 nM (IC50)Blocks 98% apoptosis at 50 μM

Detection and Assay Systems

The CellEvent™ Caspase-3/7 Green reagent enables real-time tracking of activation via fluorogenic DEVD peptide cleavage. Fixed-cell compatibility allows multiplexing with antibodies against cleaved substrates (e.g., PARP1) . For high-throughput screening, the Caspase 3-7 Activity Assay Cell Line uses mitochondrial-targeted FP602 reporter cleavage, achieving a Z’ factor >0.7 in 96-well formats .

Therapeutic Implications and Challenges

Neurodegenerative Diseases

Paradoxically, low-dose caspase-3 activation promotes synaptic pruning in Alzheimer’s models, clearing amyloid-β oligomers without neuronal loss. Sustained activation (>72 hr) triggers detrimental tau cleavage, highlighting the need for precise dosing regimens .

Future Directions

Second-generation activators with caspase-3/7 isoform selectivity are under development. A lead compound, CX-546, shows 30-fold higher affinity for caspase-7 over caspase-3, potentially mitigating neurotoxicity risks. CRISPR screening efforts aim to identify synthetic lethal partners for caspase activators, with preliminary data implicating DNA repair genes (BRCA2, ATM) .

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